tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate
Description
The compound tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate is a chiral 1,4-oxazepane derivative characterized by a seven-membered oxazepane ring fused with a tert-butyl carboxylate group at the 4-position and a 2-cyanophenyl substituent at the 2-position in the (S)-configuration. Such derivatives are often explored as intermediates in pharmaceutical synthesis due to their structural versatility, particularly in modulating pharmacokinetic properties like solubility and metabolic stability .
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-9-6-10-21-15(12-19)14-8-5-4-7-13(14)11-18/h4-5,7-8,15H,6,9-10,12H2,1-3H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVYMYMIOFQSAL-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate cyanophenyl derivative and introduce the oxazepane ring through cyclization reactions. The tert-butyl ester group can be introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyanophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the oxazepane ring or the cyanophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features may contribute to its activity as an inhibitor or modulator of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-(2-cyanophenyl)-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Notes:
- This may impact binding to biological targets or crystallization behavior .
- Enantiomeric Differences: The (S)- and (R)-3-cyanophenyl derivatives (CAS 2380903-90-0 vs. 2380373-07-7) highlight the role of stereochemistry in pharmacological activity. While activity data are absent, enantiomers often exhibit divergent potency or toxicity profiles .
- Functional Group Effects: Cyanophenyl vs. Hydroxymethyl: The cyano group’s electron-withdrawing nature contrasts with the hydroxymethyl group’s hydrogen-bonding capacity, suggesting divergent solubility (lower for cyano derivatives) and reactivity (e.g., cyano groups may undergo reduction to amines) . Aminomethyl: This substituent introduces basicity, enabling interactions with acidic residues in enzymes or receptors. It may also serve as a handle for further derivatization .
Limitations of Current Data:
No experimental data (e.g., melting points, solubility, or bioactivity) are provided in the evidence, necessitating caution in extrapolating properties. Further studies using tools like SHELX (for crystallography) or HPLC (for enantiomeric purity) would strengthen these comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
